molecular formula C8H7BrClN B6306438 5-Bromo-2-chloro-4-cyclopropylpyridine CAS No. 1256823-59-2

5-Bromo-2-chloro-4-cyclopropylpyridine

Cat. No.: B6306438
CAS No.: 1256823-59-2
M. Wt: 232.50 g/mol
InChI Key: KHVDBNKSVHWNSU-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-cyclopropylpyridine (CAS 1934500-72-7) is a high-value, multi-halogenated pyridine derivative designed for advanced chemical synthesis and research applications. Its molecular formula is C8H7BrClN, and it features a molecular weight of 232.50 . This compound serves as a crucial synthetic intermediate, or building block, for researchers developing novel active compounds in fields such as medicinal chemistry and agrochemical science . The distinct structure of this compound, which incorporates bromo, chloro, and cyclopropyl substituents on the pyridine ring, provides multiple reactive sites for selective cross-coupling reactions and functional group transformations. This makes it an exceptionally versatile scaffold for constructing complex molecular architectures. In pharmaceutical research, similar trisubstituted pyridine and pyrimidine scaffolds are frequently employed in drug discovery campaigns, such as in the development of kinase inhibitors for infectious diseases . Furthermore, pyridine-based compounds have become highly prominent in modern agrochemical research, where they are valued for helping to reduce application dosages, overcome pest resistance, and create novel, patentable structures with new modes of action . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the compound's suitability for their specific application.

Properties

IUPAC Name

5-bromo-2-chloro-4-cyclopropylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN/c9-7-4-11-8(10)3-6(7)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVDBNKSVHWNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-cyclopropylpyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2-chloropyridine, which undergoes bromination in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the halogenation process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-cyclopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-2-chloro-4-cyclopropylpyridine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-cyclopropylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Bromo-2-chloro-4-cyclopropylpyridine, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents (Positions) Key Properties/Applications Similarity Score Reference
5-Bromo-2-chloro-4-ethoxypyridine Br (5), Cl (2), OEt (4) Higher solubility in polar solvents; used in cross-coupling reactions 0.74
5-Bromo-2-chloro-4-methylpyrimidine Br (5), Cl (2), Me (4) Planar pyrimidine core; hydrogen-bonding networks in crystals 0.81
5-Bromo-2-chloro-4-cyclopentylpyrimidine Br (5), Cl (2), cyclopentyl (4) Enhanced steric hindrance; intermediate in kinase inhibitors 0.63
5-Bromo-2-chloro-4-methoxypyridine Br (5), Cl (2), OMe (4) Lower melting point (460–461 K); precursor to antiviral agents 0.76
5-Bromo-2-chloro-4-cyclopropylpyridine Br (5), Cl (2), cyclopropyl (4) High thermal stability; potential ligand in transition-metal catalysis N/A N/A

Key Findings:

Electronic Effects : The cyclopropyl group in 5-Bromo-2-chloro-4-cyclopropylpyridine induces ring strain and electron-withdrawing effects, distinguishing it from ethoxy or methoxy analogs. This strain enhances reactivity in substitution reactions compared to bulkier cyclopentyl derivatives .

Crystallographic Behavior : Pyrimidine analogs (e.g., 5-Bromo-2-chloro-4-methylpyrimidine) exhibit planar ring systems with intermolecular hydrogen bonds (N–H···N), forming supramolecular networks. Pyridine derivatives, however, display varied packing due to the absence of pyrimidine’s additional nitrogen .

Synthetic Utility : Ethoxy and methoxy analogs are preferred for solubility-driven applications, while cyclopropyl-containing compounds are favored in sterically demanding catalytic systems .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-4-cyclopropylpyridine, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves halogenation and cyclopropane substitution on pyridine derivatives. For example, describes a nitro-group reduction using stannous chloride in HCl, followed by cyclopropane introduction via nucleophilic substitution. Key steps include:

  • Reaction Setup : Use anhydrous solvents (e.g., ethyl acetate) and controlled temperatures (e.g., 273 K for nitro-group reduction).
  • Work-Up : Neutralize with NaOH, extract with ethyl acetate, and dry over Na₂SO₄.
  • Purification : Recrystallization from acetonitrile yields high-purity product (90% yield) .
    Optimization Tips : Monitor reaction progress via TLC/GC, adjust stoichiometry of cyclopropane reagents, and ensure inert atmospheres to prevent side reactions.

Q. How can researchers validate purity and confirm the structure of 5-Bromo-2-chloro-4-cyclopropylpyridine?

Methodological Answer:

  • Purity Analysis : Gas chromatography (GC) with >98% purity thresholds (as in and ) is standard. Use internal standards for calibration .
  • Structural Confirmation :
    • Melting Point : Compare observed mp (e.g., 78–80°C for analogous compounds) with literature values ( lists mp for similar pyridines) .
    • Spectroscopy : Employ 1^1H/13^13C NMR to verify cyclopropyl and halogen substituents. MS (mass spectrometry) confirms molecular weight (e.g., 276.56 g/mol for a derivative in ) .

Q. What are the best practices for handling and storing 5-Bromo-2-chloro-4-cyclopropylpyridine?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation ( and recommend cold storage for halogenated pyridines) .
  • Safety : Use PPE (gloves, goggles) due to hazards like skin/eye irritation ( notes WGK 3 toxicity ratings). Work in fume hoods to avoid inhalation .

Advanced Research Questions

Q. How does the crystal packing of 5-Bromo-2-chloro-4-cyclopropylpyridine influence its reactivity and intermolecular interactions?

Methodological Answer: X-ray crystallography (as in ) reveals planar pyrimidine rings with Br, Cl, and amine groups coplanar. Key observations:

  • Hydrogen Bonding : N–H···N interactions form dimers and 2D networks (Fig. 2 in ).
  • Implications : Planarity enhances π-stacking in catalysis or ligand design. Use crystallographic data (e.g., CCDC deposition numbers) to model supramolecular interactions .

Q. What strategies address regioselectivity challenges in modifying the cyclopropyl or halogen substituents of this compound?

Methodological Answer:

  • Electrophilic Substitution : Direct bromination/chlorination at specific positions using Lewis acids (e.g., AlCl₃) or directing groups (e.g., –NH₂).
  • Cross-Coupling : Suzuki-Miyaura reactions with cyclopropyl boronic acids (see for boronic acid analogs) enable selective functionalization .
  • Computational Guidance : DFT calculations predict reactive sites based on electron density maps (e.g., para to electron-withdrawing groups).

Q. How can researchers resolve contradictions in reported physicochemical properties of derivatives (e.g., melting points, solubility)?

Methodological Answer:

  • Data Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for mp determination).
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., lists analogs like 5-Bromo-2-chloro-4,6-dimethylpyrimidine) to identify trends .
  • Advanced Characterization : Use DSC (differential scanning calorimetry) for precise thermal analysis and HPLC for solubility profiling.

Q. What role does 5-Bromo-2-chloro-4-cyclopropylpyridine play in synthesizing bioactive heterocycles?

Methodological Answer:

  • Scaffold for Drug Discovery : The cyclopropyl group enhances metabolic stability, while halogens enable further functionalization ( highlights bioactivity in similar aminopyridines) .
  • Case Study : Couple with amino acids via Buchwald-Hartwig amination to create kinase inhibitors. Monitor bioactivity via enzymatic assays (IC₅₀ values).

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